6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate
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Overview
Description
6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole and pyridazine family. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridazine with phenyl isocyanate to form an intermediate, which is then cyclized in the presence of methoxy-substituted reagents to yield the desired oxazolo[3,2-b]pyridazin-4-ium structure. The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-phenyl-1,3-oxazole and 2-methyl-1,3-oxazole share structural similarities with 6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate.
Pyridazine Derivatives: Compounds such as 3,6-dimethylpyridazine and 4-chloropyridazine are structurally related to the pyridazine moiety of the compound
Uniqueness
What sets this compound apart is its unique combination of the oxazole and pyridazine rings, along with the methoxy and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
63940-16-9 |
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Molecular Formula |
C13H11ClN2O6 |
Molecular Weight |
326.69 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-[1,3]oxazolo[3,2-b]pyridazin-4-ium;perchlorate |
InChI |
InChI=1S/C13H11N2O2.ClHO4/c1-16-12-7-8-13-15(14-12)9-11(17-13)10-5-3-2-4-6-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DWLCDHRWZJAHOR-UHFFFAOYSA-M |
Canonical SMILES |
COC1=N[N+]2=C(C=C1)OC(=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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